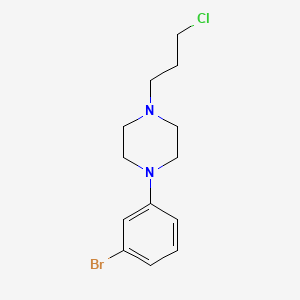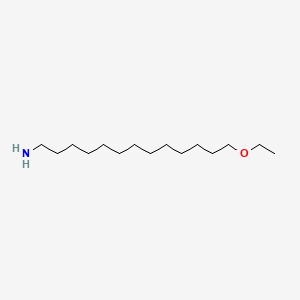![molecular formula C13H18N2O6S B13419569 (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo octene ring system. The presence of functional groups such as tert-butoxycarbonyl, hydroxymethyl, and carboxylic acid contributes to its reactivity and versatility in chemical synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic ring system: This is typically achieved through a cyclization reaction involving a thia-azabicyclo intermediate.
Introduction of functional groups: The tert-butoxycarbonyl group is introduced via a protection reaction, while the hydroxymethyl and carboxylic acid groups are added through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Catalyst selection: Choosing appropriate catalysts to enhance reaction efficiency and yield.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted amines.
Aplicaciones Científicas De Investigación
(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin derivatives: Share a similar thia-azabicyclo ring system and exhibit antimicrobial properties.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H18N2O6S |
|---|---|
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
(6R,7R)-3-(hydroxymethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O6S/c1-13(2,3)21-12(20)14-7-9(17)15-8(11(18)19)6(4-16)5-22-10(7)15/h7,10,16H,4-5H2,1-3H3,(H,14,20)(H,18,19)/t7-,10-/m1/s1 |
Clave InChI |
IULARQDXAOEEIX-GMSGAONNSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CO)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)



